3-Methyltetradecane

Descripción

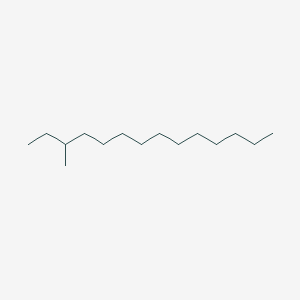

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyltetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32/c1-4-6-7-8-9-10-11-12-13-14-15(3)5-2/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUYUZCPGPKNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897342 | |

| Record name | 3-methyl-tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

264.00 to 265.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methyltetradecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18435-22-8 | |

| Record name | 3-Methyltetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18435-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyltetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018435228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methyl-tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLTETRADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSN3UE2UV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyltetradecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biological Distribution of 3 Methyltetradecane

Chemical Reactivity

As a saturated hydrocarbon, 3-methyltetradecane is relatively unreactive. Its chemical behavior is characteristic of alkanes, which primarily undergo combustion and free-radical halogenation reactions under specific conditions. The presence of a tertiary hydrogen atom at the branch point (the third carbon) can influence its reactivity in certain radical reactions, as tertiary hydrogens are more readily abstracted than primary or secondary hydrogens.

Analytical Techniques for Characterization

Several analytical methods are employed to identify and quantify this compound.

Biosynthetic Pathways and Metabolic Origins of Methyl Branched Alkanes

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR spectroscopy is a key technique for elucidating the carbon skeleton of 3-methyltetradecane. nih.gov

Infrared (IR) Spectroscopy : Vapor phase IR spectroscopy provides information about the vibrational modes of the molecule's chemical bonds. nih.gov

Mass Spectrometry (MS) : Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for identifying this compound. The molecule is ionized, and the resulting fragmentation pattern serves as a molecular fingerprint. nist.gov

Pathways Involving 1-Alcohols as Intermediates

Chromatographic Techniques

Gas Chromatography (GC) : GC is widely used to separate this compound from complex mixtures based on its volatility. nist.gov The retention index is a key parameter used for its identification.

Kovats Retention Index : The Kovats retention index for this compound on a standard non-polar column is approximately 1472. nih.gov This value helps in its identification by comparing it to known standards.

Applications in Chemical Ecology and Biochemistry

The unique properties of this compound have led to its identification in various biological and ecological contexts.

Role in Insect Communication

Methyl-branched alkanes, including this compound, are significant components of the cuticular hydrocarbons of many insects. pnas.orgnih.gov These compounds often function as contact pheromones, playing a vital role in intraspecific and interspecific communication. pnas.org For instance, they can be involved in host recognition by parasitoids and in mating behavior. nih.gov Studies on various ant species have identified this compound as a component of their glandular secretions, suggesting its role in their chemical signaling systems. kuleuven.beuzh.ch

Occurrence in Plants and Microorganisms

This compound has been detected in a variety of plant species. It has been reported in the stem bark of Cnidoscolus quercifolis and in certain traditional rice varieties. mdpi.comfrontiersin.org Its presence in plant waxes suggests a potential role in protecting the plant from environmental stressors. csic.es While the full biochemical pathways for its synthesis in these organisms are not fully elucidated, it is understood to be part of the broader class of branched-chain hydrocarbons derived from fatty acid metabolism.

An Examination of the Chemical Compound this compound

This article explores the natural occurrence and biological distribution of the branched-chain alkane, this compound. The content is focused exclusively on its presence in various natural sources, from plants to microbial organisms, based on scientific research.

Advanced Synthetic Methodologies and Chemical Transformations of 3 Methyltetradecane

Strategies for the Laboratory Synthesis of Branched Alkanes

The controlled construction of specific branched alkane skeletons is a fundamental task in organic synthesis, often required for the verification of natural product structures or for creating standards for geochemical and environmental analysis.

A classic and versatile method for creating carbon-carbon bonds, the Grignard reaction, serves as a cornerstone for the synthesis of branched alkanes. acechemistry.co.ukunacademy.com This approach typically involves the reaction of a Grignard reagent (R-MgX) with a ketone or aldehyde to form a tertiary or secondary alcohol, which contains the desired branched carbon framework. acechemistry.co.ukscribd.com Subsequent chemical transformations, usually dehydration followed by hydrogenation, convert the alcohol into the target alkane. plymouth.ac.uk

For the synthesis of 3-methyltetradecane, a plausible Grignard-based route would involve the reaction of an undecyl Grignard reagent (derived from 1-bromoundecane) with 2-butanone. This reaction yields the tertiary alcohol, 3-methyltetradecan-3-ol. The alcohol is then subjected to acid-catalyzed dehydration to produce a mixture of alkenes, primarily 3-methyltetradec-2-ene and 3-methyltetradec-3-ene. The final step is the hydrogenation of this alkene mixture over a catalyst, such as palladium on carbon (Pd/C), to saturate the double bond and yield this compound. plymouth.ac.uk This multi-step process provides a reliable, albeit not always stereocontrolled, method for obtaining the branched alkane structure. plymouth.ac.ukunacademy.com

Table 1: Grignard-based Synthesis of this compound

| Step | Reactants | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | Undecylmagnesium bromide, 2-Butanone | Nucleophilic addition | 3-Methyltetradecan-3-ol |

| 2 | 3-Methyltetradecan-3-ol, Acid catalyst (e.g., H₂SO₄) | Dehydration | 3-Methyltetradecene isomers |

Many naturally occurring branched alkanes are chiral, existing as a single stereoisomer. The synthesis of such stereopure compounds requires advanced, stereoselective methods. Since the methyl group in this compound is on a chiral center, producing a specific enantiomer ((R)- or (S)-3-methyltetradecane) necessitates a strategy that controls the three-dimensional arrangement of the atoms.

Several powerful techniques are available for this purpose. One approach involves the use of chiral auxiliaries, such as in Evans' alkylation, where a chiral molecule is temporarily attached to a reactant to direct an alkylation step stereoselectively. harvard.edu After the key bond is formed, the auxiliary is removed, leaving behind an enantiomerically enriched product. Another prominent strategy is asymmetric catalysis, particularly asymmetric hydrogenation of a prochiral alkene precursor using chiral catalysts like those developed by Noyori or based on iridium complexes. researchgate.net This method can convert an achiral alkene into a chiral alkane with high enantioselectivity. researchgate.net A third approach involves starting the synthesis from a readily available, enantiomerically pure natural product (the "chiral pool"), such as an amino acid or terpene, which already contains one or more of the required stereocenters. harvard.edu

Table 2: Comparison of Stereoselective Synthesis Strategies

| Method | Principle | Key Reagents/Catalysts | Applicability to this compound |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a reaction. | Evans oxazolidinones, SAMP/RAMP hydrazones. | Alkylation of a chiral enolate derived from a propionyl auxiliary to set the C3 stereocenter. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Chiral Ru-BINAP, Ir-based catalysts for hydrogenation. | Asymmetric hydrogenation of a precursor like 3-methylenetetradecane. |

| Chiral Pool Synthesis | Use of a naturally occurring chiral molecule as a starting material. | D-phenylalanine, terpenes, chiral alcohols. | A multi-step conversion from a suitable chiral starting block. harvard.edu |

Grignard Reactions and Subsequent Functional Group Transformations

Derivatization Reactions for Structural Elucidation and Functionalization

While alkanes are generally inert, their conversion into more reactive functionalized derivatives is crucial for structural analysis and for their use as precursors in the synthesis of other valuable molecules.

The synthesis of a complex oxidized derivative like this compound-1,3,6-triol from the parent alkane is a formidable challenge due to the difficulty of selectively oxidizing specific non-activated C-H bonds. There is no direct, one-pot method for such a transformation. A hypothetical laboratory synthesis would require a multi-step sequence.

A plausible, though complex, pathway could begin with the terminal functionalization of a this compound precursor. For instance, starting with a molecule already containing a terminal ester or protected alcohol (position 1), one could introduce the hydroxyl group at C3 via the Grignard methodology described previously (Section 4.1.1). The introduction of the final hydroxyl group at C6 would be the most difficult step, potentially requiring directed C-H oxidation using specialized catalysts or a longer sequence involving the creation of a C5-C6 double bond followed by stereocontrolled dihydroxylation. The existence of naturally occurring polyhydroxylated lipids, such as heptadec-1-en-4,6-diyn-3,9,10-triol, indicates that such structures are biosynthetically accessible, though their chemical synthesis remains a significant undertaking. cir-safety.org

A notable transformation of branched long-chain alkanes is their conversion into dicarboxylic acid precursors for the synthesis of macrocyclic ketones, which are valuable in the fragrance industry. A patent from 1925 describes a process where this compound-1,14-dicarboxylic acid is heated to high temperatures (300-500°C), often in the presence of a metal catalyst like zirconium hydroxide, to induce intramolecular cyclization. google.com This reaction, a form of ketonization, results in the formation of 3-methylcyclopentadecanone, a 16-membered macrocyclic ketone, with the elimination of water and carbon dioxide.

The initial preparation of the required this compound-1,14-dicarboxylic acid from this compound would typically involve terminal oxidation at both ends of the molecule, a process that can be achieved through various methods, including microbial oxidation or multi-step chemical synthesis starting from terminally functionalized precursors. google.comtandfonline.com

Table 3: Transformation of this compound into a Macrocyclic Ketone

| Step | Starting Material | Conditions | Product |

|---|---|---|---|

| 1 | This compound (or precursor) | Terminal oxidation (e.g., microbial, chemical) | This compound-1,14-dicarboxylic acid |

Synthesis of Oxidized Derivatives (e.g., this compound-1,3,6-triol)

Catalytic Approaches for Alkane Functionalization and Conversion

Given the high stability of C-C and C-H bonds in alkanes, catalytic methods are essential for their conversion into other valuable chemical products under reasonable conditions. nih.govmdpi.com These processes are central to the petroleum refining industry and are increasingly important for the valorization of hydrocarbons.

For a branched alkane like this compound, several catalytic transformations are relevant:

Isomerization: This process rearranges the carbon skeleton to produce different branched isomers. tandfonline.com Isomerization is critical in gasoline production to increase the octane (B31449) number. nih.gov Solid acid catalysts, such as sulfated zirconia or zeolites (e.g., HZSM-5), are commonly used. mdpi.combohrium.com These catalysts promote the formation of carbenium ion intermediates that can undergo skeletal rearrangement. tandfonline.com

Catalytic Cracking: This process breaks down large hydrocarbon molecules into smaller, more valuable ones, such as light olefins and gasoline-range alkanes. mdpi.com Zeolites are key catalysts, providing shape selectivity and strong acid sites that facilitate C-C bond scission. nih.gov The introduction of a metal component, like gallium or platinum, can create a bifunctional catalyst that enhances conversion by first dehydrogenating the alkane to an alkene, which is more readily cracked. mdpi.com

Aromatization: This process converts alkanes into aromatic compounds like benzene, toluene, and xylenes (B1142099) (BTX), which are important chemical feedstocks. This transformation typically occurs at high temperatures over bifunctional catalysts, such as Ga- or Zn-modified ZSM-5 zeolites. nih.govmdpi.com The reaction proceeds through a complex network of dehydrogenation, oligomerization, and cyclization steps. nih.gov

Selective Oxidation: Developing catalysts for the direct, selective oxidation of alkanes to alcohols, ketones, or acids under mild conditions is a major goal in catalysis. Transition metal complexes and solid catalysts are being explored to achieve C-H activation and functionalization without leading to complete combustion. googleapis.com

Table 4: Catalytic Conversion Pathways for Branched Alkanes

| Process | Catalyst Type | Typical Conditions | Primary Products |

|---|---|---|---|

| Isomerization | Solid Acids (Sulfated Zirconia, Zeolites) | Moderate Temperature (~250°C) | Branched Isomers |

| Catalytic Cracking | Zeolites (e.g., HZSM-5), often with metal promoters (Ga, Pt) | High Temperature (400-700°C) | Lighter Alkanes and Alkenes |

| Aromatization | Modified Zeolites (e.g., Ga/ZSM-5) | High Temperature (500-680°C) | Aromatic Hydrocarbons (BTX) |

| Hydroisomerization | Bifunctional (Metal + Acid, e.g., Ni/SAPO-11) | H₂ pressure, High Temperature (~360°C) | Iso-alkanes |

Sophisticated Analytical Methodologies for 3 Methyltetradecane Research

Advanced Chromatographic Techniques for Separation and Quantification

The analysis of 3-Methyltetradecane, a non-polar hydrocarbon, is predominantly achieved through chromatographic methods. The choice of technique is dictated by the complexity of the sample matrix and the required analytical resolution. Gas chromatography is the principal method, though liquid chromatography has niche applications for specific isomer separations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. vulcanchem.comojp.gov This hyphenated technique offers robust separation capabilities through its chromatographic component and provides structural information for identification via its mass spectrometric detector. vulcanchem.comkemdikbud.go.id The development of a reliable GC-MS method necessitates careful optimization of the column, sample introduction, and detection parameters.

The selection and optimization of the capillary column are the most critical factors in achieving successful chromatographic separation. The choice is based on the principle of "like dissolves like," where the polarity of the stationary phase should match that of the analytes. For a non-polar compound such as this compound, a non-polar stationary phase is the most suitable choice. Commonly used non-polar phases include polydimethylsiloxane (B3030410) (PDMS) or phases with a small percentage of phenyl substitution (e.g., 5% phenyl-PDMS). researchgate.net

The physical dimensions of the column—length, internal diameter (I.D.), and film thickness—also play a crucial role in resolution, analysis speed, and sample capacity. youtube.com Longer columns provide higher resolution but result in longer analysis times. Narrower I.D. columns (e.g., 0.10-0.25 mm) increase efficiency but have lower sample capacity, making them ideal for trace analysis. Thicker stationary phase films increase retention and capacity but can also increase bleed at high temperatures. youtube.com For complex hydrocarbon mixtures containing this compound, a long, narrow-bore column (e.g., 50-60 m length, 0.25 mm I.D.) with a standard film thickness (0.25 µm) is often employed to maximize the separation of closely eluting isomers. ojp.govoup.com

Table 1: Influence of Capillary Column Parameters on this compound Analysis

| Parameter | Selection/Optimization | Rationale for this compound |

|---|---|---|

| Stationary Phase Polarity | Non-polar (e.g., 100% PDMS, 5% Phenyl-PDMS) | "Like dissolves like" principle; ensures good interaction and separation of non-polar alkanes. |

| Column Internal Diameter (I.D.) | 0.18 - 0.25 mm | Provides high resolution and efficiency for separating isomers in complex mixtures. |

| Film Thickness | 0.25 - 0.50 µm | Offers a good balance of analyte retention, capacity, and minimal column bleed. |

| Column Length | 30 - 60 m | Longer columns provide greater resolving power, which is necessary to separate this compound from other C15 isomers. ojp.gov |

Effective sample preparation is critical for isolating this compound from the sample matrix and concentrating it prior to GC-MS analysis. Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile organic compounds. vetdergikafkas.orgmdpi.com The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. mdpi.com Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. mdpi.com

For a non-polar alkane, a non-polar fiber coating such as polydimethylsiloxane (PDMS) is most effective. nih.gov Optimization of the HS-SPME method involves several key parameters:

Extraction Temperature: Higher temperatures increase the vapor pressure of this compound, facilitating its transfer to the headspace and improving extraction efficiency. A typical range is 60-90°C. vetdergikafkas.orgnih.gov

Extraction Time: Sufficient time must be allowed for the analyte to reach equilibrium between the sample, headspace, and fiber. This is typically determined experimentally, often in the range of 20-50 minutes. mdpi.com

Agitation: Agitation of the sample during extraction helps to accelerate the mass transfer of the analyte into the headspace. mdpi.com

Salt Addition: The addition of salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which reduces the solubility of non-polar compounds like this compound and promotes their release into the headspace (the "salting-out" effect). mdpi.com

Table 2: Typical HS-SPME Optimization Parameters for Volatile Alkanes

| Parameter | Typical Range | Rationale |

|---|---|---|

| Fiber Coating | 100 µm PDMS | Non-polar coating provides high affinity for non-polar alkanes. vetdergikafkas.orgnih.gov |

| Extraction Temperature | 60 - 90 °C | Increases analyte volatility, enhancing transfer to the headspace. nih.gov |

| Extraction Time | 20 - 50 min | Allows for equilibrium to be established, ensuring reproducible extraction. mdpi.com |

| Sample Agitation | 250 rpm | Speeds up the diffusion of the analyte from the sample matrix to the headspace. mdpi.com |

| Salt Concentration (Aqueous) | 0 - 40% (w/v) NaCl | Increases the partitioning of non-polar analytes into the headspace. mdpi.com |

The mass spectrometer fragments the eluting compounds into characteristic ions. The resulting mass spectrum serves as a chemical fingerprint. For this compound, electron ionization (EI) at 70 eV is standard. oup.com The identification of this compound is achieved by comparing its experimentally obtained mass spectrum with reference spectra contained in extensive databases. oup.com

The most widely used mass spectral libraries are the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data. bruker.com These libraries contain hundreds of thousands of spectra, including entries for this compound. nih.gov The comparison process is typically automated by the instrument's software, which provides a "match factor" or "hit quality" score indicating the similarity between the experimental and library spectrum. A high match factor, combined with the correct retention index, provides a confident tentative identification. oup.com The mass spectrum of this compound is characterized by a molecular ion (M+) at m/z 212 and a series of fragment ions resulting from the cleavage of C-C bonds, with prominent peaks typically found at m/z 43, 57, 71, and 85, corresponding to stable carbocations. nih.govnist.gov

Table 3: Characteristic Electron Ionization (EI) Mass Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Fragment | Relative Intensity |

|---|---|---|

| 212 | [C15H32]+ (Molecular Ion) | Low |

| 183 | [M-C2H5]+ | Moderate |

| 57 | [C4H9]+ | High (Often Base Peak) |

| 43 | [C3H7]+ | High |

| 71 | [C5H11]+ | High |

| 85 | [C6H13]+ | Moderate |

Data sourced from NIST and PubChem spectral data. nih.govnist.gov

Development of Sample Preparation Protocols (e.g., Headspace-Solid Phase Microextraction)

Multidimensional Gas Chromatography (MDGC and GCxGC-FID/MS) for Enhanced Resolution of Complex Mixtures

When analyzing highly complex samples, such as crude oil or environmental extracts, single-column GC may fail to completely separate this compound from other structurally similar isomers or matrix components. researchgate.netamericanlaboratory.com In these cases, multidimensional gas chromatography (MDGC) offers significantly enhanced resolving power. labcompare.com

MDGC techniques utilize two columns with different stationary phase polarities. americanlaboratory.com

Heart-Cutting MDGC: In this approach, a specific, unresolved portion (a "heart-cut") of the eluate from the first column is selectively transferred to a second, different column for further separation. labcompare.commonash.edu For instance, the fraction containing C15 alkanes could be cut from a non-polar first column to a more polar second column to resolve the isomers.

Comprehensive Two-Dimensional GC (GCxGC): This powerful technique subjects the entire sample to separation on two different columns. labcompare.com The effluent from the first column is collected in short, sequential fractions by a modulator, which then rapidly re-injects each fraction onto the second, faster-separating column. labcompare.commonash.edu The result is a highly structured two-dimensional chromatogram with an immense increase in peak capacity, allowing for the separation of hundreds or even thousands of compounds in a single run. uliege.be This is particularly effective for resolving this compound from its many isomers in complex hydrocarbon profiles. mdpi.com

Table 4: Comparison of GC Techniques for this compound Analysis

| Technique | Principle | Resolution | Application |

|---|---|---|---|

| 1D GC-MS | Single separation column. | Good | Routine analysis, moderately complex samples. |

| Heart-Cutting MDGC | Selective transfer of unresolved peaks from a 1st column to a 2nd column. americanlaboratory.com | Very High (for targeted fractions) | Analysis of target compounds in a complex matrix. |

| GCxGC-MS | Entire sample is separated on two different columns via a modulator. labcompare.com | Extremely High | Comprehensive profiling of very complex samples (e.g., petroleum, metabolomics). uliege.bemdpi.com |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

While GC is the dominant technique for alkane analysis, High-Performance Liquid Chromatography (HPLC) can be employed for specific applications, particularly for the separation of isomers that are difficult to resolve by GC or for preparative-scale isolation. nasa.gov The analysis of a non-polar alkane like this compound by HPLC is not straightforward and typically requires specialized approaches.

Reverse-Phase HPLC (RP-HPLC): Standard RP-HPLC with C18 columns can separate hydrocarbons based on hydrophobicity, which is related to carbon number. However, resolving positional isomers of a branched alkane like this compound from its other isomers (e.g., 2-methyltetradecane, 4-methyltetradecane) is extremely challenging. Recent research into novel stationary phases, such as those based on metal-organic frameworks (MOFs), has shown promise for the separation of positional isomers of other compound classes, suggesting potential future applications for alkanes. rsc.orgresearchgate.net

Silver-Ion HPLC (Ag-HPLC): This technique is primarily used for separating compounds based on the number, position, and geometry of double bonds. researchgate.net While this compound is saturated, Ag-HPLC systems can also exhibit a normal-phase separation mode that can differentiate aliphatic hydrocarbons based on the number of carbon atoms, offering another potential, albeit less common, route for class separation. researchgate.net

Chiral HPLC: For resolving enantiomers of chiral molecules, HPLC with a chiral stationary phase (CSP) is the method of choice. Since this compound possesses a chiral center at the C-3 position, its (R)- and (S)-enantiomers could be separated using this technique. This has been demonstrated for other anteiso-alkanes and fatty acids, where chiral reagents are used to derivatize the molecules before separation on a reverse-phase column. tandfonline.com

Ion Mobility Spectrometry (IMS) in Conjunction with Mass Spectrometry for Isomer Discrimination

The analysis of alkanes is often complicated by the existence of numerous structural isomers, which possess the same molecular weight and are therefore indistinguishable by mass spectrometry alone. Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) offers a powerful solution for separating such isomeric species. nih.gov

IMS separates ions in the gas phase based on their size, shape, and charge. biorxiv.org Ions are driven through a drift tube filled with an inert buffer gas by a weak electric field. Their velocity, and thus their drift time, is dependent on their collision cross-section (CCS), a value that reflects the ion's rotational average projected area. biorxiv.org Structural isomers, such as this compound and its counterparts like 2-Methyltetradecane or n-Pentadecane, have distinct three-dimensional shapes. This difference in shape leads to different CCS values, which allows for their separation in the ion mobility cell before they enter the mass spectrometer for mass analysis. nih.govmdpi.com

Trapped Ion Mobility Spectrometry (TIMS), a high-resolution variant of IMS, provides even greater resolving power, making it particularly effective for separating isomers with very subtle structural differences. nih.gov While enantiomers (chiral molecules that are mirror images) cannot be separated directly as they have identical CCS values, derivatization with a chiral reagent can create diastereomers, which do have different CCS values and can be resolved by IMS. biorxiv.org For branched alkanes like this compound, the primary application lies in differentiating it from other positional isomers. The combination of retention time from gas chromatography (GC), drift time from IMS, and the mass-to-charge ratio from MS provides a multi-dimensional identification of the compound, significantly enhancing analytical confidence. mdpi.com

Spectroscopic Characterization for Detailed Structural Assignment

Spectroscopic methods are fundamental to confirming the precise molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry provide complementary information that, when combined, leaves little ambiguity as to the compound's identity.

NMR spectroscopy provides direct information about the carbon skeleton and the hydrogen environments within the molecule. bhu.ac.in

¹³C NMR Spectroscopy : In a proton-decoupled ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom produces a distinct signal. bhu.ac.in Due to the molecule's asymmetry, all 15 carbon atoms are unique, resulting in 15 discrete peaks. The chemical shifts (δ) are observed in the typical aliphatic region (approx. 10-40 ppm). bhu.ac.in The carbon at the branch point (C3) would appear as a methine (CH) group, while the terminal methyl carbons (C1, C15, and the methyl group at C3) and the internal methylene (B1212753) (CH₂) carbons would have characteristic chemical shifts influenced by their position relative to the branch.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the different types of protons and their neighboring protons through spin-spin coupling. The spectrum would be complex due to overlapping signals of the long alkyl chain. However, distinct signals would be expected for the protons of the two terminal methyl groups (a triplet for the C1 protons and a doublet for the methyl protons attached to C3), the methine proton at C3 (a multiplet), and the numerous methylene protons along the chain (a complex series of multiplets).

Table 1: Predicted NMR Data for this compound This table is generated based on typical chemical shift values for alkanes and may not represent exact experimental values.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | ¹H Signal Multiplicity |

|---|---|---|---|

| C1 | ~14 | ~0.88 | Triplet |

| C2 | ~23 | ~1.25 | Multiplet |

| C3 | ~34 | ~1.15 | Multiplet |

| C4 | ~30 | ~1.25 | Multiplet |

| C5-C13 | ~23-32 | ~1.25 | Multiplet |

| C14 | ~23 | ~1.25 | Multiplet |

| C15 | ~11 | ~0.88 | Triplet |

| C3-Methyl | ~19 | ~0.85 | Doublet |

Infrared (IR) spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. bruker.com For an alkane like this compound, the IR spectrum is characterized by absorptions corresponding to C-H bond stretching and bending vibrations. specac.com

The key features in the IR spectrum of this compound include:

C-H Stretching Vibrations : Strong, sharp peaks in the region of 2850-3000 cm⁻¹. These absorptions are due to the stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. libretexts.org

C-H Bending Vibrations : Absorptions in the 1350-1480 cm⁻¹ region. A peak around 1465 cm⁻¹ is characteristic of CH₂ scissoring vibrations, while peaks around 1375 cm⁻¹ are indicative of CH₃ bending vibrations. specac.com

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of peaks that is unique to the specific molecular structure, helping to distinguish it from other isomers. specac.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Bond/Functional Group |

|---|---|---|

| 2850 - 3000 | Stretching | C-H (in CH₂, CH₃) |

| 1450 - 1480 | Bending (Scissoring) | C-H (in CH₂) |

| 1370 - 1380 | Bending (Symmetrical) | C-H (in CH₃) |

Mass spectrometry (MS) is a destructive technique that ionizes molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). ncat.edu For alkanes, Electron Ionization (EI) is commonly used. The initial ionization produces a molecular ion ([M]⁺), which for this compound corresponds to an m/z of 212.41. However, the molecular ion of long-chain alkanes is often of low abundance or absent altogether because the ion readily undergoes fragmentation. libretexts.org

The fragmentation pattern is highly informative for determining the structure of branched alkanes. C-C bonds break to form stable carbocations. For this compound, the key fragmentations occur around the branch point at the C3 position. docbrown.info

Cleavage of the C2-C3 bond results in the loss of an ethyl radical (•C₂H₅), leading to a prominent peak at m/z 183.

Cleavage of the C3-C4 bond results in the loss of a propyl radical (•C₃H₇), though this is generally less favored than cleavage leading to a more substituted carbocation.

The fragmentation pattern will show a series of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. libretexts.org The most abundant fragment ion (the base peak) in branched alkanes often corresponds to the formation of the most stable (in this case, a secondary) carbocation at the branch point. docbrown.infomiamioh.edu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Corresponding Fragment Ion | Loss from Molecular Ion |

|---|---|---|

| 212 | [C₁₅H₃₂]⁺ | Molecular Ion |

| 183 | [C₁₃H₂₇]⁺ | Loss of •C₂H₅ |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Infrared (IR) Spectroscopy

Chemometric and Data Analysis Approaches in Metabolic Profiling

In metabolomics studies, where the goal is to identify and quantify a wide range of small molecules in a biological sample, this compound may be one of hundreds of detected compounds. researchgate.net The large and complex datasets generated by techniques like GC-MS require sophisticated statistical methods, known as chemometrics, for interpretation. boku.ac.at

Following PCA, supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) are often employed to enhance the separation between predefined classes (e.g., control vs. treated) and to identify the specific metabolites responsible for this discrimination. mdpi.comfrontiersin.org The Variable Importance in Projection (VIP) score from a PLS-DA model ranks metabolites based on their contribution to the model. Metabolites with a high VIP score are considered important for distinguishing between the groups. In one such study, this compound was identified as a unique volatile compound present only in the Chithiraikar rice variety, highlighting its role as a potential biomarker for that specific cultivar. frontiersin.org These chemometric tools are indispensable for extracting meaningful biological information from complex metabolic data that includes compounds like this compound. mdpi.com

Theoretical and Computational Chemistry Studies of 3 Methyltetradecane and Analogs

Quantum Chemical Calculations for Molecular Structure and Conformational Analysis (e.g., DFT/B3LYP)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional, are instrumental in determining the molecular structure and analyzing the conformational landscape of 3-methyltetradecane and its analogs. explorationpub.comspectroscopyonline.com The conformational flexibility of branched alkanes like this compound, which arises from rotation around its numerous carbon-carbon single bonds, leads to a variety of spatial arrangements (conformers) with different energy levels.

DFT methods are used to optimize the geometry of these conformers and calculate their relative energies. researchgate.net For instance, studies on smaller branched alkanes have shown that functionals like B3LYP can sometimes overestimate conformational energies, while others, such as the MO6 family, may underestimate them. comporgchem.com The choice of basis set, such as 6-31G*, is also a critical factor in these calculations. researchgate.net The inclusion of dispersion corrections and the use of double-hybrid functionals have been shown to provide better agreement with high-level benchmark calculations for alkane conformers. comporgchem.com

The analysis involves identifying the most stable conformers (those with the lowest energy) and the energy barriers between them. This information is vital for understanding the molecule's physical properties and reactivity. For example, the relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated free energies. nih.gov

Example of Conformational Analysis Data for a Branched Alkane

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (τ1, degrees) | Dihedral Angle (τ2, degrees) |

|---|---|---|---|

| Anti-Anti (AA) | 0.00 | 180.0 | 180.0 |

| Anti-Gauche (AG) | 0.62 | 180.0 | 60.0 |

| Gauche-Gauche (GG) | 1.20 | 60.0 | 60.0 |

This table is illustrative and represents typical data obtained from conformational analysis of branched alkanes. The actual values for this compound would require specific calculations.

Molecular Modeling and Simulation of Branched Alkanes in Diverse Chemical Environments

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and Monte Carlo simulations, are employed to study the behavior of this compound and other branched alkanes in various chemical environments. researchgate.nettandfonline.com These methods use force fields, which are sets of parameters that describe the potential energy of a system of atoms, to simulate the interactions between molecules.

Force fields like TraPPE, MARTINI, and L-OPLS have been used to simulate the properties of long-chain and branched alkanes. acs.org The accuracy of these simulations is highly dependent on the quality of the force field parameters. wustl.edu For branched alkanes, specific parameters for the CH group are often determined by optimizing them against experimental data for smaller, related molecules like isobutane. researchgate.net Researchers have also developed novel force fields, such as the TLVMie force field, to improve the prediction of properties like liquid viscosity for branched hydrocarbons. researchgate.net

These simulations can predict a wide range of properties, including density, viscosity, surface tension, and vapor-liquid equilibria. tandfonline.comacs.org They provide a molecular-level understanding of how the branched structure of molecules like this compound influences their macroscopic properties and their behavior in mixtures and at interfaces. researchgate.netacs.org

Force Fields Used in Molecular Simulations of Alkanes

| Force Field | Description | Typical Application |

|---|---|---|

| TraPPE | Transferable Potentials for Phase Equilibria | Vapor-liquid equilibria |

| MARTINI | Coarse-grained force field | Simulations of large systems and long timescales |

| L-OPLS | All-atom force field | Detailed simulations of molecular interactions |

| AUA4 | Anisotropic united-atom potential | Equilibrium properties of linear and branched alkanes |

In Silico Approaches for Reaction Mechanism Prediction and Biosynthetic Pathway Elucidation

Computational methods are increasingly used to predict reaction mechanisms and elucidate the biosynthetic pathways of complex molecules like this compound. While specific studies on the biosynthesis of this compound are not prevalent, the general approaches used for other branched molecules can be applied.

For instance, computational models have been used to study the chemistry of branched carbon-chain molecules in interstellar environments, which can provide insights into their formation pathways. arxiv.org These models often involve complex chemical kinetics networks that include gas-phase, grain-surface, and ice-mantle reactions. arxiv.org

In the context of terrestrial biosynthesis, in silico methods can be used to model the enzymatic reactions that lead to the formation of branched alkanes. This can involve quantum mechanical calculations on the active site of an enzyme to understand the reaction mechanism and the factors that control stereoselectivity. While direct computational studies on the biosynthesis of this compound are limited, these methods hold promise for future investigations.

Predictive Models for Environmental Fate and Atmospheric Reactivity (e.g., Ozone Reactivity Scales)

Predictive models are essential for assessing the environmental fate and atmospheric reactivity of volatile organic compounds (VOCs) like this compound. copernicus.org Branched alkanes are a significant component of hydrocarbons emitted into the urban atmosphere and can act as precursors for the formation of secondary organic aerosols (SOA). copernicus.org

Models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model have been extended to predict SOA formation from the multiphase reactions of various branched alkanes. copernicus.org These models consider factors such as the volatility of the alkane and the impact of its branched structure on its ability to undergo autoxidation reactions. copernicus.org

The atmospheric reactivity of alkanes is largely determined by their reaction with hydroxyl (OH) radicals. researchgate.netharvard.edu The rate coefficients for these reactions can be estimated using structure-activity relationships (SARs). researchgate.net However, it has been observed that for some branched alkanes, SAR predictions can be less accurate than for linear alkanes. researchgate.net The reaction of alkanes with nitrogen oxides and ozone can lead to the formation of photochemical smog. studymind.co.uk

Predicted Environmental Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Boiling Point | 264.00 to 265.00 °C @ 760.00 mm Hg | nih.gov |

| logP (o/w) | 8.1 | nih.gov |

| Water Solubility | 0.003311 mg/L @ 25 °C (est) | thegoodscentscompany.com |

| Vapor Pressure | 0.0153 mmHg at 25°C | lookchem.com |

These values are computed or estimated from various sources and provide an indication of the environmental behavior of this compound.

Environmental Dynamics and Degradation of 3 Methyltetradecane

Biodegradation Mechanisms and Microbial Communities Involved in Alkane Degradation

The microbial breakdown of alkanes is a primary mechanism for their removal from the environment. While straight-chain alkanes are readily degraded, the presence of branching, as in 3-methyltetradecane, can complicate and slow this process. industrialchemicals.gov.auacs.org

The aerobic biodegradation of alkanes typically begins with an oxidation step catalyzed by oxygenase enzymes. The most common pathway is terminal oxidation, where an enzyme, often an alkane monooxygenase (AlkB), hydroxylates the terminal methyl group of the alkane to produce a primary alcohol. acs.orgpublications.gc.ca This alcohol is then sequentially oxidized to an aldehyde and a carboxylic acid, which can subsequently enter the β-oxidation pathway for fatty acids, ultimately being mineralized to carbon dioxide and water. publications.gc.carsc.org

For branched alkanes like this compound, the methyl group can hinder the typical β-oxidation process. scispace.comconicet.gov.ar Microorganisms have evolved alternative strategies to overcome this, such as subterminal oxidation, where hydroxylation occurs at an internal carbon atom, forming a secondary alcohol. researchgate.net This is then oxidized to a ketone. Another pathway is ω-oxidation, which involves oxidation at the opposite end of the molecule from the branch point. industrialchemicals.gov.au The resulting dicarboxylic acid can then be degraded from both ends.

A diverse range of microbial genera are known to degrade alkanes, including branched variants. These microorganisms possess specialized enzyme systems, such as cytochrome P450 monooxygenases and AlkB-like alkane hydroxylases, capable of attacking these more complex structures. bsee.govnih.gov Genera such as Pseudomonas, Rhodococcus, Acinetobacter, and Alcanivorax are frequently implicated in the degradation of both linear and branched alkanes in soil and marine environments. industrialchemicals.gov.aursc.orgresearchgate.net For instance, some Rhodococcus species are noted for their ability to degrade a wide variety of hydrocarbons, including long-chain and branched alkanes, by utilizing multiple alkane hydroxylase genes. bsee.govacs.orgresearchgate.net Similarly, Pseudomonas aeruginosa has demonstrated an ability to degrade branched alkanes, a process that can be significantly enhanced by the production of biosurfactants that increase the bioavailability of the hydrophobic compounds. conicet.gov.ar

Under anaerobic conditions, alkane degradation is also possible, though it is a much slower process. industrialchemicals.gov.au It involves different activation mechanisms, such as the addition of the alkane to fumarate, a reaction catalyzed by the enzyme alkylsuccinate synthase. ust.isstackexchange.com

Table 1: Key Microbial Genera and Enzymes in Branched Alkane Biodegradation

| Microbial Genus | Key Degradation Enzymes/Pathways | Relevant Findings |

|---|---|---|

| Pseudomonas | Alkane monooxygenases, β-oxidation, biosurfactant production | Strains like P. aeruginosa can degrade branched alkanes, with efficiency enhanced by rhamnolipid biosurfactants. scispace.comconicet.gov.ar |

| Rhodococcus | Cytochrome P450, AlkB-like alkane hydroxylases | Possesses multiple alkane hydroxylase genes, enabling degradation of a wide range of alkanes, including long-chain and branched types. bsee.govresearchgate.net |

| Acinetobacter | Alkane hydroxylase (AlkB/AlM), Subterminal oxidation | Capable of utilizing long-chain alkanes, with some pathways involving subterminal oxidation. researchgate.net |

| Alcanivorax | Alkane hydroxylases | Specialized in degrading alkanes, including branched compounds like pristane (B154290) and phytane, giving it a competitive advantage in oil-polluted marine environments. industrialchemicals.gov.au |

| Mycobacterium | Monooxygenases, β-oxidation | Certain species like Mycobacterium fortuitum and M. ratisbonense have been shown to degrade highly branched alkanes like squalane. uobasrah.edu.iq |

Abiotic Degradation Pathways (e.g., Photochemical Oxidation) in Atmospheric and Aquatic Systems

In addition to biodegradation, abiotic processes contribute to the transformation of this compound in the environment, particularly in the atmosphere and water.

In the atmosphere, volatile and semi-volatile alkanes are primarily degraded through photochemical oxidation. The process is initiated by reaction with hydroxyl radicals (•OH), which are ubiquitous in the troposphere during the daytime. researchgate.netresearchgate.net This reaction abstracts a hydrogen atom from the alkane, forming an alkyl radical. The alkyl radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). acs.org Subsequent reactions of the peroxy radical, especially in the presence of nitrogen oxides (NOx), lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and organic nitrates. researchgate.net Branched alkanes may be more prone to fragmentation during the initial stages of oxidation compared to their linear counterparts. researchgate.net The atmospheric half-life for C8-C18 branched alkanes is estimated to be in the range of 4.6 to 40 hours, indicating a relatively rapid removal from the air. industrialchemicals.gov.au

Environmental Monitoring and Persistence Studies of Branched Alkanes in Various Matrices

This compound is monitored in various environmental contexts as it can be an indicator of petroleum contamination or a natural product from biological sources. It has been identified in diverse matrices, including water associated with industrial activities, air, soil, and as a volatile organic compound (VOC) emitted by plants and fungi. conicet.gov.arnih.govust.isrsc.orgnih.govfrontiersin.org

For instance, this compound has been detected in produced water from hydraulic fracturing operations, highlighting its presence in fossil fuel-related waste streams. rsc.org It has also been measured in air samples, such as those near silicon smelters, indicating potential industrial emission sources. ust.is Studies on plant and fungal VOCs have identified this compound as a metabolite. For example, it has been detected in emissions from rice plants and the fungus Fusarium verticillioides. conicet.gov.armdpi.com

The persistence of branched alkanes like this compound in the environment is generally greater than that of their linear counterparts. plymouth.ac.uk The methyl branching can sterically hinder enzymatic attack, slowing down biodegradation. uobasrah.edu.iq This leads to the relative enrichment of branched alkanes compared to n-alkanes in weathered petroleum samples. However, while more resistant, this compound is not completely recalcitrant. Its ultimate persistence is site-specific, depending on environmental factors such as the presence of adapted microbial communities, nutrient availability, temperature, and oxygen levels. researchgate.netcopernicus.org Studies have shown that the degradation potential for hydrocarbons decreases in the order of n-alkanes > branched alkanes > high-molecular-weight aromatics. uobasrah.edu.iq

Table 2: Environmental Occurrence of this compound

| Environmental Matrix | Context of Detection | Reference(s) |

|---|---|---|

| Produced Water | Detected in water samples from the Utica and Bakken Shales associated with hydraulic fracturing. | rsc.org |

| Air | Measured in ambient air as a volatile organic compound near industrial sites (silicon smelter). | ust.is |

| Soil | Identified as a soil metabolite in tea plant-legume intercropping systems. | frontiersin.org |

| Fungal Volatiles | Produced by the fungus Fusarium verticillioides grown on various carbon sources. | conicet.gov.ar |

| Plant Volatiles | Emitted by rice plants, with emission levels affected by elevated CO₂. | mdpi.com |

| Black Tea | Identified as a volatile compound contributing to the aroma profile of Iranian black teas. | nih.gov |

| Goose Meat | Detected as a volatile organic compound during chilled storage. | rsc.org |

Advanced Aspects of Isomerism and Stereochemistry in Methyl Branched Alkanes

Enantiomeric and Diastereomeric Considerations for 3-Methyltetradecane

Isomers are molecules that share the same molecular formula but have different structural arrangements. masterorganicchemistry.com Stereoisomers, a subset of isomers, have the same connectivity but differ in the spatial orientation of their atoms. masterorganicchemistry.combritannica.com This class is further divided into enantiomers and diastereomers. masterorganicchemistry.combritannica.com

This compound possesses a single chiral center at the third carbon atom, the point of methyl group attachment. This chirality gives rise to two stereoisomers that are non-superimposable mirror images of each other, known as enantiomers. masterorganicchemistry.com These are designated as (R)-3-methyltetradecane and (S)-3-methyltetradecane. Enantiomers have identical physical and chemical properties in an achiral environment but exhibit different biological activities and interactions with other chiral molecules. nasa.gov

In more complex molecules with multiple chiral centers, diastereomers can exist. britannica.com Diastereomers are stereoisomers that are not mirror images of one another. masterorganicchemistry.combritannica.com While this compound itself only has enantiomers, the principles of diastereomerism become relevant when considering its synthesis or its interaction with other chiral molecules, which can lead to the formation of diastereomeric complexes or transition states. nih.gov

The presence and specific configuration of these isomers are crucial in the context of semiochemicals, as insects can often differentiate between enantiomers of a pheromone, with only one being biologically active. nih.govumons.ac.be

Table 1: Isomeric Forms of this compound

| Isomer Type | Description | Specific Examples for this compound |

| Constitutional Isomers | Same molecular formula (C15H32), different connectivity. | 2-Methyltetradecane, 4-Methyltetradecane, etc. stenutz.eu |

| Stereoisomers | Same connectivity, different spatial arrangement of atoms. | (R)-3-methyltetradecane, (S)-3-methyltetradecane |

| Enantiomers | Non-superimposable mirror images. | (R)-3-methyltetradecane and (S)-3-methyltetradecane |

| Diastereomers | Stereoisomers that are not mirror images (requires multiple chiral centers). | Not applicable for this compound alone. |

Chiral Separation Techniques (e.g., Chiral HPLC with Fluorescent Derivatization Reagents)

The separation of enantiomers, a process known as chiral resolution, is a significant challenge due to their identical physical properties in an achiral environment. encyclopedia.pub High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for this purpose. mdpi.com

For non-functionalized alkanes like this compound, direct analysis by HPLC is difficult. Therefore, a common strategy involves derivatization with a chiral and fluorescent reagent. nih.gov This process converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral HPLC column. chromatographyonline.com The fluorescent tag allows for highly sensitive detection. nih.gov

A notable method involves the use of chiral derivatization reagents like (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol. tandfonline.com While this specific reagent is designed for compounds with functional groups like carboxylic acids, similar principles can be applied to hydrocarbons after functionalization. The process typically involves:

Functionalization: Introducing a functional group (e.g., a hydroxyl or carboxyl group) onto the this compound molecule through a chemical reaction.

Derivatization: Reacting the functionalized alkane with a chiral fluorescent derivatizing agent to form diastereomeric derivatives.

Separation: Separating the resulting diastereomers using reversed-phase HPLC. nih.gov

Detection: Detecting the separated diastereomers using a fluorescence detector, which offers high sensitivity. nih.gov

This indirect approach, by creating diastereomers, allows for the effective separation and quantification of the original enantiomers. chromatographyonline.com

Table 2: Overview of Chiral Separation of this compound

| Step | Description | Key Considerations |

| Functionalization | Introduction of a reactive group onto the alkane. | Reaction must be stereochemically controlled to avoid altering the original enantiomeric ratio. |

| Derivatization | Reaction with a chiral, fluorescent reagent. | The derivatizing agent must be of high enantiomeric purity. chromatographyonline.com The reaction should proceed to completion without racemization. chromatographyonline.com |

| HPLC Separation | Separation of the formed diastereomers. | Optimization of mobile phase composition and column temperature is crucial for resolution. nih.gov |

| Detection | Fluorescence detection of the separated derivatives. | Provides high sensitivity, enabling the analysis of trace amounts. nih.gov |

Determination of Absolute Configurations in Natural and Synthetic Samples

Determining the absolute configuration—the precise three-dimensional arrangement of atoms—of a chiral molecule is essential for understanding its biological function. rsc.org Several methods are employed for this purpose.

For methyl-branched hydrocarbons found in insects, a combination of isolation and analytical techniques is used. A general method for isolating individual methyl-branched hydrocarbons from complex mixtures involves chromatographic techniques. pnas.org Once isolated, the absolute configuration can be determined.

Digital Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. While traditional polarimetry requires significant amounts of pure sample, modern digital polarimetry can be used with smaller quantities. pnas.org By comparing the measured optical rotation with that of synthetically prepared standards of known absolute configuration, the configuration of the natural product can be assigned. acs.org Studies have shown that many insect-produced methyl-branched hydrocarbons, across various orders, consistently exhibit the (R)-configuration. pnas.org

Enantioselective Gas Chromatography (GC): This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. umons.ac.be By comparing the retention time of the natural compound with those of synthetic (R)- and (S)-standards, the absolute configuration can be determined.

Synthesis of Authentic Standards: The unambiguous determination of absolute configuration often relies on the chemical synthesis of both enantiomers of this compound with known stereochemistry. These synthetic standards serve as a reference for comparison with the natural sample using the techniques described above. nih.gov

Crystalline Sponge Method: For complex molecules, especially those that are difficult to crystallize, the crystalline sponge method offers a powerful alternative to traditional X-ray crystallography. rsc.org This technique involves soaking the compound into a pre-formed crystalline lattice (the "sponge"), which then allows for X-ray diffraction analysis to determine the absolute structure of the entrapped guest molecule. rsc.org

The consistent finding of the (R)-configuration in many insect semiochemicals suggests a conserved biosynthetic pathway. pnas.org This stereochemical information is vital for the synthesis of effective and species-specific pheromone lures for pest management and for a deeper understanding of chemical communication in the natural world. nih.gov

Interdisciplinary Research Applications and Future Directions for 3 Methyltetradecane Research

Role in Microbial Ecology and Interspecies Chemical Interactions

3-Methyltetradecane, a branched alkane, plays a significant role in the chemical communication and interactions within microbial communities and between species. It has been identified as a semiochemical, a chemical substance that carries a message, in various organisms. pherobase.com For instance, it is utilized by ants of the Polyrhachis and Cataglyphis genera as a pheromone. pherobase.com

Furthermore, volatile organic compounds (VOCs) produced by fungi, such as Fusarium verticillioides, include this compound. conicet.gov.ar These fungal VOCs are involved in primary and secondary metabolism and can have various ecological roles, including acting as signaling molecules in their environment. conicet.gov.ar The production of this compound has also been observed in algae-bacterial communities, where it is released as an exometabolite, contributing to the complex chemical landscape of aquatic ecosystems and influencing the interactions between different microorganisms. preprints.orgmdpi.com

The following table summarizes the documented roles of this compound in various organisms:

| Organism/System | Role of this compound | Reference(s) |

| Polyrhachis sp. (Ant) | Pheromone | pherobase.com |

| Cataglyphis viaticus (Ant) | Pheromone | pherobase.com |

| Tea Plant/Legume Intercropping Soil | Mediator of root-microbe interactions, influences bacterial diversity | frontiersin.org |

| Grassland Soil | Shapes beneficial microbial communities | researchgate.net |

| Fusarium verticillioides (Fungus) | Volatile Organic Compound (VOC) | conicet.gov.ar |

| Algae-Bacterial Communities | Exometabolite | preprints.orgmdpi.com |

Potential in Biofuel Research and Related Hydrocarbon Production

Branched-chain alkanes like this compound are of significant interest in the field of biofuel research because their properties more closely resemble those of conventional fossil fuels compared to straight-chain alkanes or alcohols. pnas.orgbiorxiv.org The presence of branching improves cold-flow properties and increases the octane (B31449) number, which are critical for gasoline and jet fuel performance. pnas.orgbiorxiv.org

Microbial systems are being engineered to produce "petroleum-replica" hydrocarbons, including branched alkanes. pnas.org Research has focused on modifying the fatty acid biosynthesis pathways in microorganisms like Escherichia coli and Saccharomyces cerevisiae to generate these customized fuel molecules. pnas.orglongdom.orgaimspress.com By introducing and expressing specific genes, scientists can manipulate the fatty acid pool to produce branched-chain fatty acids, which are then converted into branched alkanes. pnas.org For example, the expression of the branched-chain α-keto acid dehydrogenase complex and β-keto acyl-acyl carrier protein synthase III from Bacillus subtilis in E. coli has been shown to enable the synthesis of branched alkanes. pnas.org

The general strategy involves a multi-step enzymatic process. longdom.orgaimspress.com First, fatty acid synthesis is initiated with branched-chain starters. biorxiv.org The resulting branched-chain fatty acids are then converted to fatty aldehydes by a reductase and subsequently to branched-chain alkanes by an aldehyde decarbonylase. pnas.orgaimspress.com

While significant progress has been made in producing various hydrocarbons, the microbial production of specific isomers like this compound is still a developing area. The final engineered strain in one study produced a mixture of short-chain alkanes, including tetradecane (B157292), but the specific production of this compound was not detailed. longdom.org The table below outlines key enzymes and pathways being explored for the production of branched-chain hydrocarbons.

| Pathway/Enzyme | Function in Branched-Chain Hydrocarbon Production | Reference(s) |

| Branched-chain α-keto acid dehydrogenase complex | Provides branched-chain starter units for fatty acid synthesis. | pnas.org |

| β-keto acyl-acyl carrier protein synthase III (FabH) | Initiates fatty acid synthesis with branched-chain acyl-CoAs. | pnas.org |

| Fatty Acid Reductase (FAR) / Acyl-ACP Reductase (AAR) | Reduces branched-chain fatty acids or acyl-ACPs to aldehydes. | aimspress.combiofueljournal.com |

| Aldehyde Decarbonylase (ADO) | Converts branched-chain aldehydes to branched-chain alkanes. | pnas.orgaimspress.combiofueljournal.com |

Analytical Challenges and Innovations in the Characterization of Complex Biological and Environmental Samples

The accurate identification and quantification of this compound in complex matrices such as biological tissues, soil, and fuel mixtures present several analytical challenges. Due to its nonpolar nature and the presence of numerous structural isomers of tetradecane and other hydrocarbons, chromatographic separation can be difficult. marshall.eduresearchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable analytical method for the identification and quantification of this compound. marshall.eduncat.edu The mass spectrum of this compound provides a unique fragmentation pattern that can be used for its identification, often by comparison to spectral libraries like those from NIST. nih.gov The Kovats retention index is another important parameter used in GC to help differentiate between isomers. nih.gov

Innovations in analytical techniques aim to improve the resolution and sensitivity of detection. For instance, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly higher peak capacity and separation power compared to conventional GC, which is particularly useful for resolving complex hydrocarbon mixtures found in petroleum products or environmental samples. marshall.edu

In metabolomics studies, which involve the analysis of a large number of small molecules, advanced data processing techniques are crucial. boku.ac.at Methods like multivariate curve resolution-alternating least squares (MCR-ALS) can be applied to complex GC-MS data to deconvolve overlapping peaks and extract the pure mass spectra and elution profiles of individual components, including minor constituents like this compound in a complex mixture. researchgate.net This approach significantly enhances the ability to identify and semi-quantify compounds in intricate biological samples like tea volatiles. researchgate.net

The table below highlights key analytical techniques and their applications in the study of this compound.

| Analytical Technique | Application | Challenges Addressed | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in various samples (e.g., fuels, biological extracts). | Provides structural information for identification. | marshall.eduncat.edu |

| Kovats Retention Index | Aids in the differentiation of isomers in GC analysis. | Co-elution of isomers. | nih.gov |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Separation of complex hydrocarbon mixtures. | High complexity of samples, poor resolution. | marshall.edu |

| Multivariate Curve Resolution (MCR-ALS) | Deconvolution of overlapping peaks in GC-MS data from complex samples. | Overlapping peaks, baseline drift, background noise. | researchgate.net |

Emerging Methodologies in Synthetic and Biosynthetic Routes to Branched Alkanes

The synthesis of specific branched alkanes like this compound can be approached through both chemical and biological routes.

Chemical Synthesis: Traditional chemical synthesis methods for alkanes can be complex and may lack specificity. A historical patent describes a process for preparing cyclic ketones and their alkyl derivatives, which mentions the use of this compound-1,14-dicarboxylic acid as a starting material. google.com This suggests that functionalized long-chain molecules can serve as precursors for branched alkanes through cyclization and subsequent ring-opening and reduction reactions, though this is not a direct synthesis of this compound itself. Other synthetic routes may involve Grignard reactions or other carbon-carbon bond-forming strategies followed by reduction steps.

Biosynthetic Routes: Emerging methodologies are heavily focused on metabolic engineering of microorganisms to produce branched alkanes. pnas.orgbiorxiv.org The core principle is to harness and redirect the cell's natural fatty acid or polyketide synthesis machinery. aimspress.comresearchgate.net

Several distinct biosynthetic pathways are being explored:

α-Keto Acid-Based Pathways: These pathways utilize α-keto acid intermediates, which are precursors for branched-chain amino acids, to generate branched-chain starter units for fatty acid synthesis. researchgate.net

Fatty Acid Synthesis (FAS) Modification: This involves engineering the FAS system to accept branched-chain starters and produce branched-chain fatty acids, which are subsequently converted to alkanes. pnas.orgmit.edu

Reverse β-Oxidation: This pathway offers a more energy-efficient route for carbon chain elongation compared to FAS. mit.edu

A key innovation is the creation of modular pathway frameworks in host organisms like E. coli. mit.edu These frameworks allow for the combination of different enzymatic modules to control the chain length and branching of the final alkane products. For instance, a module for generating branched precursors can be combined with a chain elongation module and a final module that converts the fatty acid to an alkane. mit.edu

The discovery and characterization of new enzymes are also crucial. For example, aldehyde-deformylating oxygenases (ADOs) from cyanobacteria are key enzymes that catalyze the final step of converting an aldehyde to an alkane. biofueljournal.commit.edu The substrate specificity of these enzymes can influence the range of alkanes produced.

The table below summarizes some of the emerging synthetic and biosynthetic approaches.

| Methodology | Description | Key Enzymes/Components | Reference(s) |

| Metabolic Engineering of E. coli | Genetic modification to produce branched alkanes from fatty acid pools. | Branched-chain α-keto acid dehydrogenase, FabH, AAR, ADO. | pnas.org |

| Modular Pathway Frameworks | Combining different enzymatic modules for tunable alkane synthesis. | Thiolases, thioesterases, carboxylic acid reductases, ADOs. | mit.edu |

| α-Keto Acid-Based Pathways | Using α-keto acid intermediates for branched-chain synthesis. | Acetohydroxy acid synthase (AHAS), IlvIHCD. | researchgate.net |

| Reverse β-Oxidation Pathways | Energy-efficient carbon chain extension using CoA-dependent enzymes. | Thiolases and other β-oxidation enzymes in reverse. | mit.edu |

Q & A

Q. How can computational modeling predict the thermodynamic and kinetic behavior of this compound in reaction systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA software) can model isomerization pathways and activation energies. Molecular dynamics (MD) simulations (GROMACS, LAMMPS) predict phase behavior and diffusion coefficients in solvents. Validate models against experimental data (e.g., DSC for phase transitions) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

- Methodological Answer :

- Cross-validation : Compare data across peer-reviewed sources (avoiding non-academic databases like ).

- Reproducibility testing : Replicate measurements under controlled conditions (e.g., using ASTM standards for boiling point determination).

- Statistical analysis : Apply ANOVA or t-tests to assess inter-laboratory variability .

Q. How can mixed-methods approaches elucidate the environmental impact of this compound degradation byproducts?

- Methodological Answer :

- Quantitative : Measure biodegradation rates via HPLC or GC-MS in soil/water matrices.

- Qualitative : Use microbial community analysis (16S rRNA sequencing) to identify degradative pathways.

- Integration : Apply triangulation to reconcile discrepancies between lab-scale and field data .

Q. What advanced spectroscopic techniques characterize weak intermolecular interactions of this compound in supramolecular systems?

- Methodological Answer :

- FTIR-ATR : Detect C-H···π interactions via shifts in alkyl stretching bands.

- X-ray crystallography : Resolve crystal packing motifs (if crystalline derivatives are synthesized).

- Surface-enhanced Raman spectroscopy (SERS) : Enhance sensitivity for trace analysis in nanomaterial composites .

Key Considerations for Researchers

- Ethical Data Reporting : Disclose all conflicts in physicochemical data and justify methodological choices (e.g., why GC-MS was prioritized over LC-MS) .

- Interdisciplinary Collaboration : Engage computational chemists and environmental biologists for holistic studies .

- Metadata Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, including experimental conditions and instrument calibration details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.